硒化锗(II)

描述

Germanium(II) selenide is a compound with notable properties and diverse applications in various fields. It has been the subject of numerous studies exploring its structure, synthesis, and properties.

Synthesis Analysis

- Germanium chalcophosphates including germanium selenophosphates have been synthesized. The selenium compounds are isostructural and crystallize in the polar orthorhombic space group Pca2(1) (Morris et al., 2012).

- Hydrazinium-based germanium(IV) and tin(IV) selenide salts have been synthesized with anionic dimers of edge-sharing metal selenide tetrahedra (Mitzi, 2005).

Molecular Structure Analysis

- The crystal structure of Germanium selenide has been analyzed and found to be orthorhombic with a distorted NaCl type structure (Okazaki, 1958).

Chemical Reactions and Properties

- Germanium(II) selenide reacts with elemental chalcogens to produce corresponding selenone and other compounds at room temperature, as shown in the reactions of Bis[(2-pyridyl)bis(trimethylsilyl)methyl-C,N]germanium(II) (Ossig et al., 1997).

- Reactions of 2-Germanaphthalene with elemental sulfur and selenium lead to the synthesis of novel cyclic polychalcogenides containing a germanium atom (Nakata et al., 2002).

Physical Properties Analysis

- Germanium selenophosphates like K(4)Ge(4-x)P(x)Se(12) show semiconductor properties with band gaps indicating their potential use in various applications (Morris et al., 2011).

Chemical Properties Analysis

- Ab initio calculations on the electronic and optical properties of Germanium selenide have been conducted, revealing insights into its band structure and optical functions (Makinistian & Albanesi, 2007).

- The chemical stability of Germanium selenide has been revisited, showing that both its surface and thin flakes are prone to oxidation, impacting its photocatalytic efficiency (Boukhvalov et al., 2021).

科学研究应用

光电应用:由于其 p 型半导体特性和复杂的能带结构,GeSe 单层在光电应用中表现出前景。已经开发出可控减薄 GeSe 单层的方法,与原始纳米片基器件相比,这些材料在器件中显示出增强的光敏性和更快的响应时间 (Zhao 等, 2018).

晶体结构:使用 X 射线方法分析了 GeSe 的晶体结构,揭示了具有扭曲 NaCl 型的正交结构,与 SnS 和 SnSe 同晶 (Okazaki, 1958).

存储器应用:GeSe 薄膜已被开发用于非易失性随机存取存储器应用。这些薄膜与银结合后,显示出适用于可编程金属化单元的电气转换特性 (Reso 等, 2011).

光催化效率:GeSe 已成为太阳能收集和水光电解电池中一种有前途的半导体。GeSe 的表面氧化会减小其带隙,从而影响其光催化效率 (Boukhvalov 等, 2021).

光电特性:双层 GeSe 的电子特性受堆叠顺序和平面应变的影响,影响其在纳米电子学中的应用。不同的堆叠顺序会导致不同的带隙,这些带隙也可以通过施加应变进行调节 (Mao 等, 2018).

非线性光学特性:GeSe 纳米薄片因其非线性光学特性而受到研究,这对于全光信息转换中的应用很重要。这些研究发现 GeSe 分散体中显着的非线性折射率和极化率 (Jia 等, 2019).

光伏应用:GeSe 晶体、薄膜和太阳能电池已用于光伏应用,重点是掺杂和界面层。GeSe 的 Ag 掺杂和使用 Sb2Se3 界面层已显示出提高太阳能电池效率的潜力 (Smiles 等, 2022).

安全和危害

未来方向

属性

IUPAC Name |

selanylidenegermanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/GeSe/c1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQPCQXEUZLFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

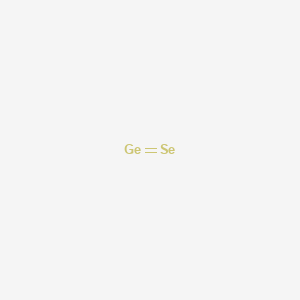

[Ge]=[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeSe | |

| Record name | Germanium(II) selenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium(II)_selenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Germanium(II) selenide | |

CAS RN |

12065-10-0 | |

| Record name | Germanium selenide (GeSe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium selenide (GeSe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。